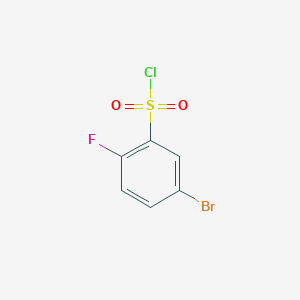![molecular formula C11H16N2O3 B1518124 1-[2-(Morpholin-4-yl)ethyl]-1H-Pyrrol-2-carbonsäure CAS No. 896048-76-3](/img/structure/B1518124.png)
1-[2-(Morpholin-4-yl)ethyl]-1H-Pyrrol-2-carbonsäure
Übersicht
Beschreibung
Morpholine is a common moiety in various pharmaceuticals and research compounds . It’s a heterocyclic amine characterized by a six-membered ring structure composed of four carbon atoms, one oxygen atom, and one nitrogen atom . The compound you’re asking about seems to be a derivative of morpholine, with additional pyrrole and carboxylic acid groups.
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are common starting materials for the preparation of morpholines . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used .Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives can vary widely depending on the specific compound and reaction conditions .Wissenschaftliche Forschungsanwendungen
Studien zum Drogenstoffwechsel
Die Struktur der Verbindung deutet auf eine mögliche Verwendung bei der Untersuchung des Drogenstoffwechsels hin, insbesondere beim Verständnis der beteiligten Oxidationsmechanismen. Forschungen an ähnlichen Morpholin-Derivaten haben rechnergestützte Methoden eingesetzt, um Reaktionswege zu verfolgen und Übergangszustände zu identifizieren .
Virtuelles Hochdurchsatzscreening (vHTS)
Morpholin-Derivate wurden in vHTS eingesetzt, um potenzielle Liganden für verschiedene biologische Zielstrukturen zu identifizieren. Die fragliche Verbindung könnte als Gerüst für die Entwicklung neuer Moleküle während der Arzneimittelentdeckungsprozesse dienen .
Photoreaktionstudien
Verbindungen, die Morpholin-4-yl-Gruppen enthalten, wurden bei der Herstellung von Pyrrolidin-kondensierten Fulleren-Multicarboxylaten durch Photoreaktion verwendet. Dies deutet auf eine mögliche Anwendung der Verbindung in der photochemischen Forschung und Materialwissenschaft hin .
Chemische Synthese
Die Morpholin-4-yl-Gruppe ist eine gängige Einheit in der synthetischen Chemie, die oft zur Synthese komplexerer Moleküle verwendet wird. Die Verbindung könnte ein Schlüsselintermediat bei der Synthese verschiedener chemischer Einheiten für Forschungszwecke sein .
Biochemische Forschung
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-11(15)10-2-1-3-13(10)5-4-12-6-8-16-9-7-12/h1-3H,4-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJLSVZPHCBNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





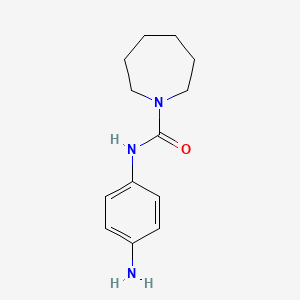
![3-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B1518044.png)
![2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1518045.png)
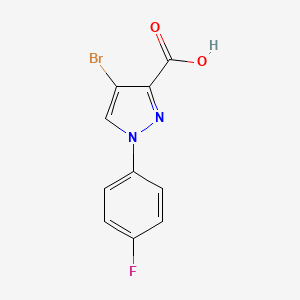

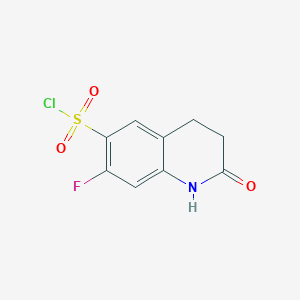
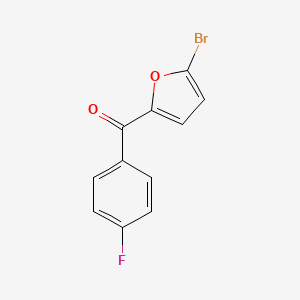

![3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1518060.png)
![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)
